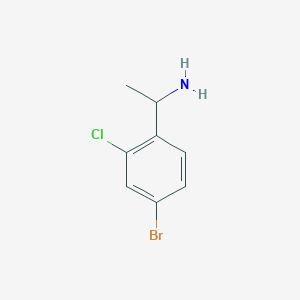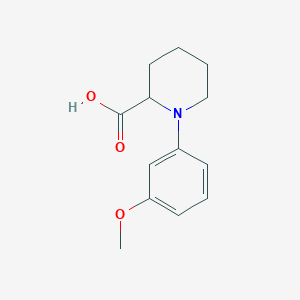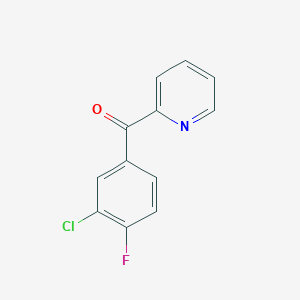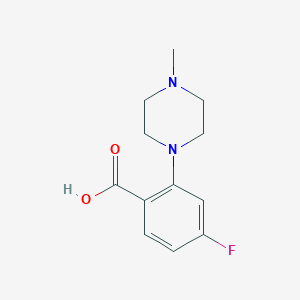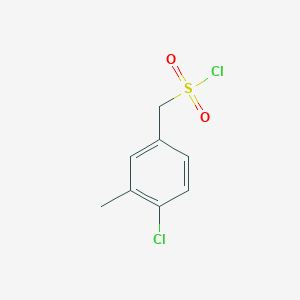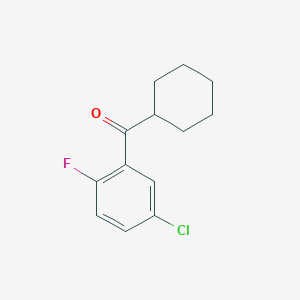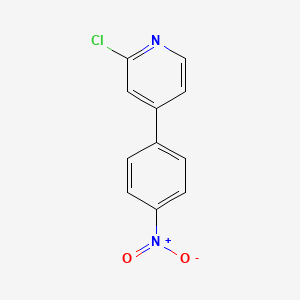
2-Chloro-4-(4-nitrophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-nitrophenyl)pyridine is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-nitrophenyl)pyridine typically involves the nitration of 2-chloropyridine followed by a coupling reaction with a nitrophenyl derivative. One common method involves the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Palladium acetate, triphenylphosphine, and a base like potassium carbonate in an organic solvent.
Major Products
Substitution: 2-Amino-4-(4-nitrophenyl)pyridine.
Reduction: 2-Chloro-4-(4-aminophenyl)pyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
科学研究应用
2-Chloro-4-(4-nitrophenyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals
作用机制
The mechanism of action of 2-Chloro-4-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or antagonist by binding to specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl group can enhance its binding affinity and specificity, while the chlorine atom can influence its reactivity and stability .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but lacks the phenyl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but has different reactivity due to the chloroformate functional group.
2-Chloro-4-ethoxypyridine: Similar structure with an ethoxy group instead of a nitrophenyl group
Uniqueness
2-Chloro-4-(4-nitrophenyl)pyridine is unique due to the combination of the nitrophenyl and chloro substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
属性
IUPAC Name |
2-chloro-4-(4-nitrophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-7-9(5-6-13-11)8-1-3-10(4-2-8)14(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAJEWTQYTTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone](/img/structure/B7966008.png)
amine](/img/structure/B7966030.png)
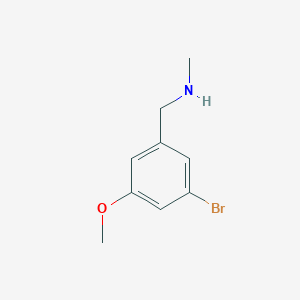
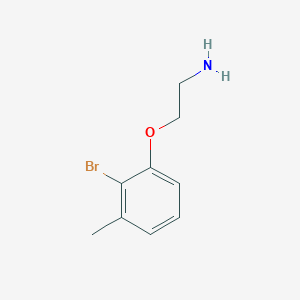
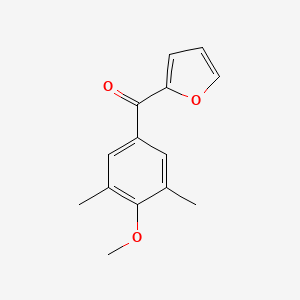

amine](/img/structure/B7966073.png)
